

An In-depth Technical Guide to (R)-3-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobutyric acid

Cat. No.: B1584251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-chlorobutanoic acid, a chiral carboxylic acid of interest in synthetic chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its enantioselective synthesis from a readily available precursor, and outlines methods for its purification and characterization. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as a short-chain fatty acid analog, particularly in the context of cancer cell metabolism and signaling.

Introduction

(R)-3-chlorobutanoic acid is a halogenated derivative of butanoic acid, a short-chain fatty acid (SCFA). SCFAs are known to play significant roles in various physiological and pathophysiological processes. The introduction of a chlorine atom at the chiral C3 position can modulate the compound's chemical reactivity, lipophilicity, and biological activity, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide aims to provide researchers and drug development professionals with the essential technical information required for the synthesis, handling, and potential application of (R)-3-chlorobutanoic acid.

Chemical and Physical Properties

The fundamental properties of (R)-3-chlorobutanoic acid are summarized below. It is important to note that while some data is available for the (R)-enantiomer, many experimental values are reported for the racemic mixture, 3-chlorobutanoic acid.

Table 1: General and Chemical Properties of (R)-3-Chlorobutanoic Acid

Property	Value	Source
IUPAC Name	(3R)-3-chlorobutanoic acid	
CAS Number	71829-73-7	[1]
Molecular Formula	C ₄ H ₇ ClO ₂	[1]
Molecular Weight	122.55 g/mol	[1]
Appearance	Colorless to pale yellow liquid (racemate)	
Odor	Pungent (racemate)	

Table 2: Physical Properties of 3-Chlorobutanoic Acid (Racemic)

Property	Value	Source
Boiling Point	112 °C at 20 mmHg	
Melting Point	16 °C	
Density	1.187 g/mL	
Solubility	Soluble in water and organic solvents	[2]

Table 3: Computed Properties of (R)-3-Chlorobutanoic Acid

Property	Value	Source
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols

Enantioselective Synthesis of (R)-3-Chlorobutanoic Acid

This protocol describes the synthesis of (R)-3-chlorobutanoic acid from the commercially available precursor, methyl (R)-3-hydroxybutanoate, via a two-step process involving chlorination with inversion of stereochemistry followed by hydrolysis of the ester.

Step 1: Synthesis of Methyl (R)-3-chlorobutanoate

The conversion of the hydroxyl group to a chloride with inversion of configuration can be achieved using thionyl chloride in the presence of a suitable solvent.

- Materials:
 - Methyl (R)-3-hydroxybutanoate
 - Thionyl chloride (SOCl_2)
 - Pyridine (optional, as a base)
 - Anhydrous diethyl ether
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl (R)-3-hydroxybutanoate (1 equivalent) in anhydrous diethyl ether.

- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added cautiously prior to the thionyl chloride.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl (R)-3-chlorobutanoate.

Step 2: Hydrolysis to (R)-3-Chlorobutanoic Acid

The ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

- Materials:
 - Crude methyl (R)-3-chlorobutanoate
 - Hydrochloric acid (e.g., 6 M)
 - Diethyl ether
- Procedure:
 - To the crude methyl (R)-3-chlorobutanoate, add a solution of hydrochloric acid.
 - Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the ester by TLC.

- After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x volumes).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to yield crude (R)-3-chlorobutanoic acid.

Purification

The crude (R)-3-chlorobutanoic acid can be purified by vacuum distillation.[3][4]

- Procedure:

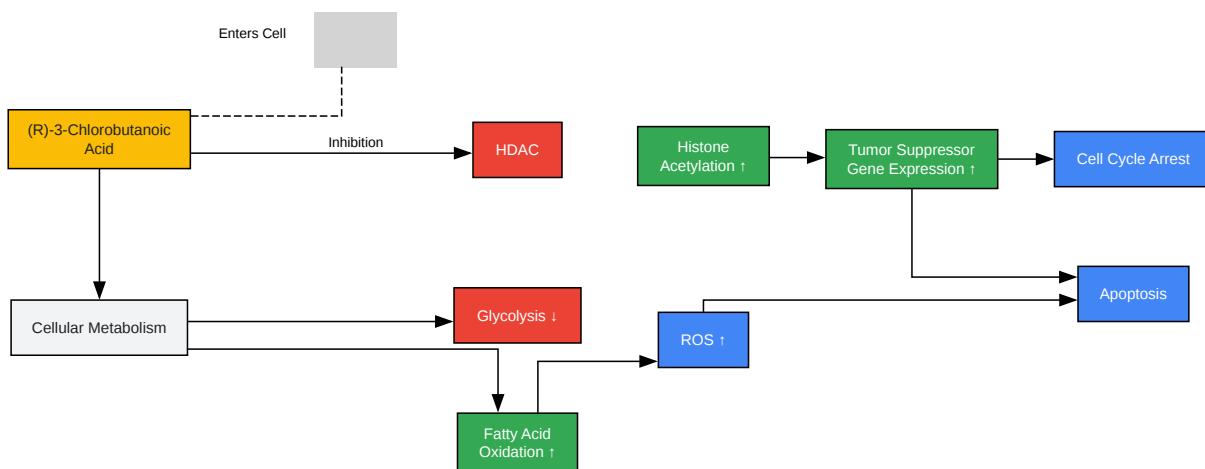
- Set up a fractional distillation apparatus for vacuum distillation.
- Heat the crude product under reduced pressure.
- Collect the fraction that distills at the expected boiling point for 3-chlorobutanoic acid (e.g., ~112 °C at 20 mmHg for the racemate).

Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons. The proton attached to the carbon bearing the chlorine atom will be shifted downfield.
- ^{13}C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the chlorine will be significantly deshielded.


- Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the hydroxyl group of the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$) and a strong absorption for

the carbonyl group (around 1710 cm^{-1}).

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Signaling Pathway

While specific signaling pathways for (R)-3-chlorobutanoic acid have not been extensively studied, its structural similarity to short-chain fatty acids (SCFAs) suggests it may act as an SCFA analog. SCFAs are known to have anti-cancer effects by acting as histone deacetylase (HDAC) inhibitors and by modulating cellular metabolism and signaling pathways.^{[5][6][7]} The following diagram illustrates a plausible mechanism of action in a cancer cell.

[Click to download full resolution via product page](#)

Caption: Plausible mechanism of action of (R)-3-chlorobutanoic acid in cancer cells.

Conclusion

(R)-3-chlorobutanoic acid is a chiral molecule with potential applications in various fields, particularly in the development of new therapeutic agents. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a putative mechanism of action based on its analogy to short-chain fatty acids. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and biology of this compound. Further studies are warranted to fully elucidate its biological functions and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3R)-3-chlorobutanoic acid | C₄H₇ClO₂ | CID 10986210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1951-12-8: 3-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]
- 3. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Frontiers | The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer [frontiersin.org]
- 6. The role of short-chain fatty acid metabolism in the pathogenesis, diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acids in cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Chlorobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584251#r-3-chlorobutanoic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b1584251#r-3-chlorobutanoic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com